

Betamethasone 21-Acetate-d3 CAS number and molecular formula

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Compound of Interest

Compound Name: Betamethasone 21-Acetate-d3

Cat. No.: B15352205

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In-Depth Technical Guide: Betamethasone 21-Acetate-d3

This technical guide provides a comprehensive overview of **Betamethasone 21-Acetate-d3**, a deuterated analog of the synthetic corticosteroid Betamethasone 21-Acetate. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, and adaptable experimental protocols.

Core Compound Information

Betamethasone 21-Acetate-d3 is the deuterated form of Betamethasone 21-Acetate, where three hydrogen atoms on the acetate group have been replaced by deuterium. This isotopic labeling is particularly useful in pharmacokinetic studies, serving as an internal standard for mass spectrometry-based quantification of the non-deuterated drug.

Physicochemical Data

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₈ D ₃ FO ₆	[1]
Molecular Weight	437.52 g/mol	[1]
CAS Number	Not Available (NA)	[1]
Synonyms	(11β,16β)-21-(Acetyloxy-d3)-9-fluoro-11,17-dihydroxy-16-methylpregna-1,4-diene-3,20-dione, 9-Fluoro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 21-acetate-d3, Betamethasone Acetate-d3	[1]

Note on CAS Number: A definitive CAS number for **Betamethasone 21-Acetate-d3** is not readily available from commercial vendor and database searches. Researchers should exercise caution and verify the identity of the compound through analytical means. The CAS number for the non-deuterated form, Betamethasone 21-Acetate, is 987-24-6.[2][3][4][5]

Experimental Protocols

While specific, validated experimental protocols for the synthesis and analysis of **Betamethasone 21-Acetate-d3** are not available in the public domain, the following sections provide detailed methodologies for related non-deuterated compounds. These protocols can be adapted by skilled researchers for the deuterated analog, with necessary adjustments for the mass difference.

Synthesis of Deuterated Corticosteroids (General Adapted Protocol)

The synthesis of deuterated steroids often involves hydrogen-deuterium exchange reactions or the use of deuterated reagents. A general approach for introducing deuterium at the acetate position would involve the use of deuterated acetic anhydride.

Objective: To synthesize **Betamethasone 21-Acetate-d3** from Betamethasone.

Materials:

- Betamethasone
- Deuterated acetic anhydride ($(\text{CD}_3\text{CO})_2\text{O}$)
- Pyridine (anhydrous)
- Dichloromethane (anhydrous)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

- Dissolve Betamethasone in anhydrous pyridine and anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a molar excess of deuterated acetic anhydride to the cooled solution with stirring.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield **Betamethasone 21-Acetate-d3**.
- Confirm the structure and isotopic enrichment by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Analytical Methods

The following are adaptable protocols for the analysis of Betamethasone and its derivatives, which can be modified for **Betamethasone 21-Acetate-d3**.

Objective: To determine the purity and concentration of **Betamethasone 21-Acetate-d3**.

Parameter	Description
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	A gradient of acetonitrile and water is commonly used. For example, a mixture of water, tetrahydrofuran, and acetonitrile for mobile phase A and a mixture of acetonitrile, tetrahydrofuran, water, and methanol for mobile phase B.[6]
Flow Rate	1.0 mL/min[6]
Detection	UV at 240 nm[6][7]
Injection Volume	20 μL [6]
Column Temperature	50°C[6]

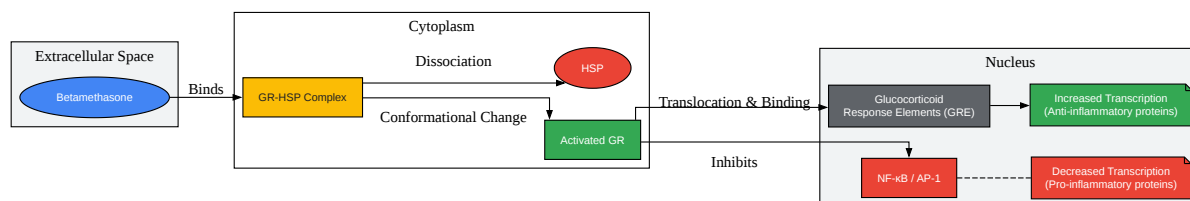
Note: The retention time of **Betamethasone 21-Acetate-d3** is expected to be very similar to that of the non-deuterated standard.

Objective: To quantify **Betamethasone 21-Acetate-d3**, often used as an internal standard.

Parameter	Description
Chromatography	Reversed-phase C8 or C18 column.[8]
Mobile Phase	Methanol and ammonium formate solution (e.g., 90:10, v/v).[8]
Ionization	Positive ion electrospray ionization (ESI+).
Mass Spectrometer	Triple quadrupole.
MRM Transitions	The precursor ion would be the $[M+H]^+$ of Betamethasone 21-Acetate-d3 (m/z 438.3). Product ions would need to be determined by infusion and fragmentation analysis. For comparison, a known transition for Betamethasone acetate is 435>397.[8]

Signaling Pathway

Betamethasone, as a glucocorticoid, exerts its anti-inflammatory and immunosuppressive effects primarily through its interaction with the glucocorticoid receptor (GR). The mechanism involves both genomic and non-genomic pathways.

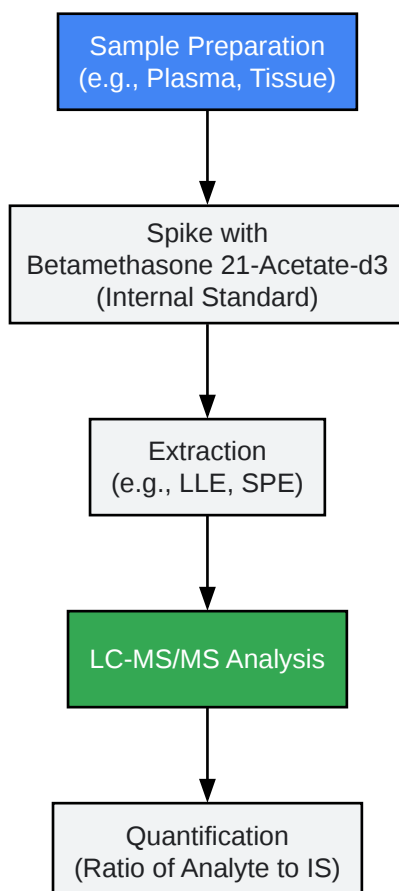


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Caption: Betamethasone cellular mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of a non-deuterated drug using its deuterated analog as an internal standard.



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Caption: Workflow for bioanalytical quantification.

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